molecular formula C16H16O4 B13842939 (S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid

(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid

Cat. No.: B13842939
M. Wt: 272.29 g/mol
InChI Key: VPAQTPOPHRLQNX-UHFFFAOYSA-N
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Description

(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid is a chiral compound with a complex structure that includes a methoxy group, a naphthylmethyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid typically involves several steps, starting from readily available precursors. One common method involves the use of 2-naphthylmethyl ether as a protecting group. The synthetic route may include steps such as enolate arylbromide cross-coupling reactions and alkene oxidative cleavage . The reaction conditions often require specific reagents and catalysts to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DDQ for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding alcohols.

Mechanism of Action

The mechanism of action of (S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit key enzymes involved in metabolic pathways, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives such as:

Uniqueness

(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid

InChI

InChI=1S/C16H16O4/c1-20-16(19)14(10-15(17)18)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9-10H2,1H3,(H,17,18)

InChI Key

VPAQTPOPHRLQNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CC(=O)O

Origin of Product

United States

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